
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one is a chiral compound with a cyclohexanone core structure It features a tert-butyl group at the 4-position and a phenylsulfanyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using thiophenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Hydroxyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its chiral nature.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-ethyl-2-[(4-iodophenyl)methyl]cyclohexan-1-one: Similar structure with an ethyl group instead of a tert-butyl group and an iodophenyl group instead of a phenylsulfanyl group.
Cyclohex-2-enone: A simpler structure with a cyclohexenone core.
Uniqueness
(2S,4S)-4-tert-Butyl-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of both a bulky tert-butyl group and a phenylsulfanyl group, which confer distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a chiral ligand in catalysis.
Propriétés
Numéro CAS |
73843-08-0 |
|---|---|
Formule moléculaire |
C16H22OS |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(2S,4S)-4-tert-butyl-2-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H22OS/c1-16(2,3)12-9-10-14(17)15(11-12)18-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3/t12-,15-/m0/s1 |
Clé InChI |
UOZGIJAJFIRXSU-WFASDCNBSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1CCC(=O)[C@H](C1)SC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1CCC(=O)C(C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


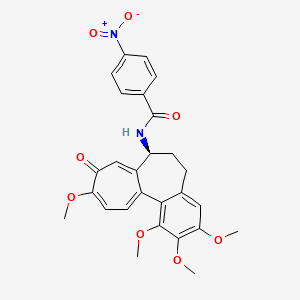


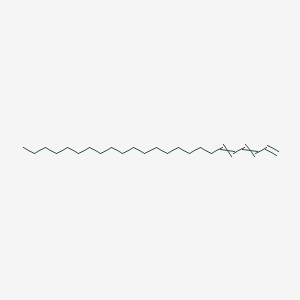
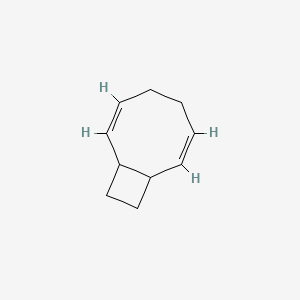
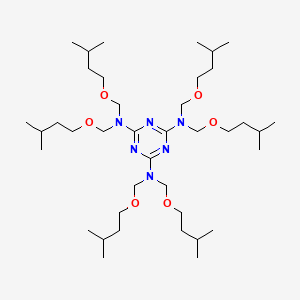

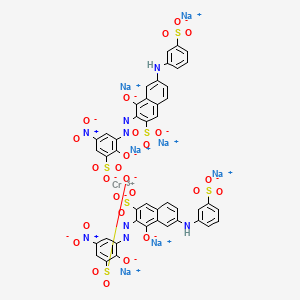
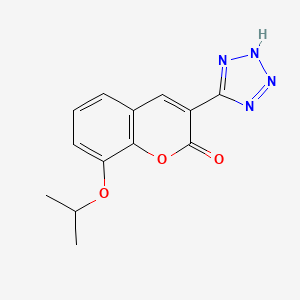
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
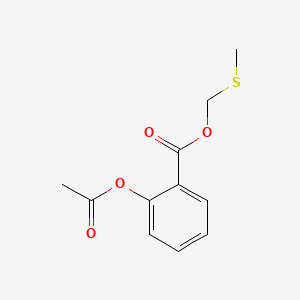


![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
